4-Phenylbutylmethyldichlorosilane

Description

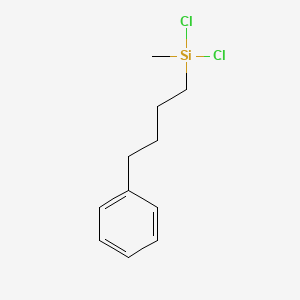

4-Phenylbutylmethyldichlorosilane, with the chemical formula C11H16Cl2Si, is an organic silicon compound. It is also known by its IUPAC name, dichloro-methyl-(4-phenylbutyl)silane. This compound is a colorless to yellowish liquid with a boiling point of 105-109°C at 1.5 mmHg and a density of 1.09 g/cm³.

Properties

IUPAC Name |

dichloro-methyl-(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2Si/c1-14(12,13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBCFWIOGCOGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCCC1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17776-69-1 | |

| Record name | 4-Phenylbutylmethyldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-Phenylbutylmethyldichlorosilane is typically synthesized through the reaction of 4-phenylbutanol with thionyl chloride. The reaction involves a series of steps, including the formation of intermediate compounds, which ultimately yield the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Phenylbutylmethyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.

Hydrolysis: When exposed to water or moisture, it can hydrolyze, forming hydrochloric acid and corresponding silanols.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenylbutylmethyldichlorosilane has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Phenylbutylmethyldichlorosilane involves its reactivity with nucleophiles, leading to the formation of silanol and other derivatives. These reactions can influence various molecular targets and pathways, depending on the specific application and context. For example, in drug development, the compound’s interaction with biological molecules can be studied to understand its therapeutic potential .

Comparison with Similar Compounds

4-Phenylbutylmethyldichlorosilane can be compared with other organosilicon compounds, such as:

Dichloromethylsilane: A simpler compound with similar reactivity but lacking the phenylbutyl group.

Phenylmethyldichlorosilane: Contains a phenyl group but lacks the butyl chain, leading to different physical and chemical properties.

Butylmethyldichlorosilane: Contains a butyl group but lacks the phenyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a phenyl group and a butyl chain, which imparts distinct properties and reactivity compared to other similar compounds .

Biological Activity

4-Phenylbutylmethyldichlorosilane (PBMDS) is a silane compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of PBMDS, highlighting its applications and implications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

PBMDS can be characterized by its chemical formula, which includes a phenyl group attached to a butyl chain and two chlorosilane functionalities. This structure allows for unique interactions with biological systems due to the presence of both organic and inorganic components.

Synthesis of this compound

The synthesis of PBMDS typically involves the reaction of phenylbutanol with dichloromethylsilane in the presence of a catalyst. The process can be summarized as follows:

- Reactants : Phenylbutanol and dichloromethylsilane.

- Catalyst : A suitable acid catalyst (e.g., hydrochloric acid).

- Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the silane bond.

Biological Activity

Research on the biological activity of PBMDS has revealed several key findings:

- Antimicrobial Properties : Studies have indicated that PBMDS exhibits significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. This property is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : In vitro studies have shown that PBMDS can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which contribute to apoptosis in sensitive cells.

- Biocompatibility : Preliminary assessments suggest that PBMDS may possess favorable biocompatibility profiles when used in biomedical applications, such as drug delivery systems or as a coating material for implants.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Biocompatibility | Favorable interaction with biological tissues |

Case Studies

Several case studies have explored the applications of PBMDS in various contexts:

- Antimicrobial Coatings : A study evaluated the use of PBMDS as a coating for surgical instruments, demonstrating its effectiveness in reducing microbial colonization on surfaces.

- Drug Delivery Systems : Research has investigated PBMDS-modified nanoparticles for targeted drug delivery, showing enhanced uptake in cancer cells compared to unmodified carriers.

- Tissue Engineering : PBMDS has been tested as a surface modifier for scaffolds used in tissue engineering, revealing improved cell adhesion and proliferation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.